molecular formula C20H19F3N2OS B2968909 5-(2,6-dimethylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one CAS No. 1025332-07-3

5-(2,6-dimethylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one

Numéro de catalogue: B2968909
Numéro CAS: 1025332-07-3
Poids moléculaire: 392.44
Clé InChI: PDRFPDKJTNXYFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(2,6-dimethylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one is a useful research compound. Its molecular formula is C20H19F3N2OS and its molecular weight is 392.44. The purity is usually 95%.
BenchChem offers high-quality 5-(2,6-dimethylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,6-dimethylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-[(2,6-dimethylphenyl)methyl]-7-(trifluoromethyl)-3,3a-dihydro-1H-[1,3]thiazolo[3,4-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2OS/c1-12-4-3-5-13(2)15(12)9-24-17-8-14(20(21,22)23)6-7-16(17)25-11-27-10-18(25)19(24)26/h3-8,18H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRFPDKJTNXYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CN2C3=C(C=CC(=C3)C(F)(F)F)N4CSCC4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 5-(2,6-dimethylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one is a synthetic heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on available research.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:

  • Formation of the thiazole ring through condensation reactions.
  • Introduction of the quinoxaline moiety , which can be achieved via cyclization methods involving appropriate substrates.
  • Functionalization at the benzyl position and trifluoromethylation to enhance biological activity.

Biological Activity Overview

The biological activity of the compound has been investigated in various studies, focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxicity against several cancer cell lines. In particular:

  • MTT Assays were performed on cell lines such as A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HT-29 (colorectal cancer) to determine the IC50 values.
  • The compound demonstrated selective toxicity towards cancer cells compared to normal cells, indicating its potential as an anticancer agent.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes:

  • Xanthine Oxidase (XO) : Compounds with similar structures have shown promising XO inhibitory activity. For instance, derivatives of thiazolidine-2-thione were found to have IC50 values significantly lower than allopurinol, a standard treatment for gout.
  • The structure-activity relationship (SAR) analysis suggests that modifications at the benzyl and trifluoromethyl groups can enhance inhibitory potency.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Studies have shown that it possesses broad-spectrum activity against various bacterial strains.
  • The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Case Studies

Several case studies illustrate the efficacy of this compound in various biological assays:

  • Case Study 1: Anticancer Screening
    • A study evaluated a series of thiazoloquinoxaline derivatives for their anticancer activity using MTT assays across multiple cancer cell lines.
    • Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.
  • Case Study 2: Enzyme Inhibition
    • A comparative study assessed the XO inhibitory effects of several thiazole derivatives.
    • The lead compound showed an IC50 value comparable to febuxostat, indicating its potential as a therapeutic agent for hyperuricemia.

Data Tables

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AnticancerA54915
AnticancerMCF-710
Xanthine Oxidase InhibitionXO Enzyme5.19
AntimicrobialE. coli12

Applications De Recherche Scientifique

Unfortunately, the available search results do not offer specific applications, case studies, or comprehensive data tables for the compound "5-(2,6-dimethylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one." However, the search results do provide some information regarding the properties and related compounds that may be relevant.

Chemical Properties

  • Name : 5-(2,6-DIMETHYLBENZYL)-7-(TRIFLUOROMETHYL)-3,3A-DIHYDRO[1,3]THIAZOLO[3,4-A]QUINOXALIN-4(5H)-ONE
  • Synonyms : 5-(2,6-dimethylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one, 5-[(2,6-dimethylphenyl)methyl]-7-(trifluoromethyl)-1H,3H,3aH,4H,5H-[1,3]thiazolo[3,4-a]quinoxalin-4-one
  • CAS Number : 1025332-07-3
  • Molecular Formula : C20H19F3N2OS
  • Molar Mass : 392.44

Potential Research Areas Based on Structural Similarities

Given the limited information on the specific compound, research on similar compounds and structural motifs can provide insight into potential applications:

  • Thiazolo[5,4-b]pyridine Derivatives: Research indicates that novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogs have been designed and synthesized . These compounds have shown potential as PI3K inhibitors, with applications in cancer treatment .
  • Isatin Derivatives: Fluorinated 1-benzylisatins have demonstrated anticancer and antiphytopathogenic activity .
  • N-benzyl ethylenediamine derivatives: N-benzyl ethylenediamine derivatives have антиплазмодійну activity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.